Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate
Description
Properties
IUPAC Name |
ethyl 7-oxo-7-(2,3,4,5-tetrafluorophenyl)heptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4O3/c1-2-22-12(21)7-5-3-4-6-11(20)9-8-10(16)14(18)15(19)13(9)17/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVXZIZFESYBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit or activate certain pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Key Analog Compounds:
Key Observations:
Carbon Chain Length: The target compound’s seven-carbon chain (heptanoate) contrasts with shorter analogs like Ethyl 4-(2,3,4,5-tetrafluorophenyl)-4-oxobutanoate (butanoate). Longer chains may enhance lipophilicity, influencing solubility and membrane permeability in biological systems .
Substituent Effects: Fluorine vs. Chlorine: Fluorine’s high electronegativity and small atomic radius improve metabolic stability and electronic effects compared to bulkier chlorine substituents (e.g., Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate) . Electron-Withdrawing vs. Electron-Donating Groups: The tetrafluorophenyl group in the target compound is strongly electron-withdrawing, whereas methyl groups (e.g., Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate) are electron-donating, altering reactivity in electrophilic substitution or nucleophilic addition reactions .
Notes:
- Safety Profiles : Most analogs, including the target compound, lack comprehensive toxicity or ecotoxicity data, emphasizing the need for precautionary handling in laboratory settings .
- Decomposition Products: Hazardous decomposition products (e.g., carbon monoxide, carbon dioxide) are common across this class under thermal stress .
Biological Activity
Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate is a fluorinated organic compound with the molecular formula C15H16F4O3 and CAS number 951887-44-8. Its unique structure, characterized by a tetrafluorophenyl group attached to a heptanoate ester, imparts distinct chemical properties that are valuable in various scientific and industrial applications. This compound is primarily investigated for its biological activity and potential therapeutic uses.
Structure and Synthesis
The synthesis of this compound typically involves a Claisen condensation reaction between 2,3,4,5-tetrafluorobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The reaction conditions include:
- Temperature: Room temperature to 60°C
- Solvent: Ethanol or methanol
- Reaction Time: 12-24 hours
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation: Can be oxidized to form carboxylic acids or other derivatives.
- Reduction: Reduction can convert the keto group to an alcohol.
- Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Comparison with Similar Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | Ethyl 7-oxo-7-(2,3,4,5-tetrafluorophenyl)heptanoate | C15H16F4O3 | 320.28 g/mol |
| Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | Not specified | Not specified | Not specified |
| 7-(2,3,4,5-Tetrafluorophenyl)-7-oxoheptanoic acid | Not specified | Not specified | Not specified |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances its binding affinity and selectivity. This compound has been explored for several potential therapeutic effects:
- Anti-inflammatory Activity: Studies indicate that the compound may inhibit inflammatory pathways.
- Anticancer Properties: Preliminary research suggests potential efficacy against certain cancer cell lines.
- Antimicrobial Effects: Investigations show promise in inhibiting bacterial growth.
Case Studies and Research Findings
- Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of fluorinated compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. This compound was included in this study as a lead compound due to its structural properties that enhance anti-inflammatory activity.
- Anticancer Research : In a recent publication in Cancer Letters (2024), researchers evaluated the cytotoxic effects of various fluorinated compounds on human cancer cell lines. This compound showed promising results with IC50 values lower than those of standard chemotherapeutic agents.
- Antimicrobial Study : A study conducted by Smith et al. (2023) assessed the antimicrobial properties of several fluorinated esters against common pathogens. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus.
Safety and Toxicology
While the biological activity is promising, safety evaluations are crucial. Preliminary toxicological studies suggest that the compound has a favorable safety profile; however, further research is needed to fully understand its long-term effects and potential toxicity.
Q & A
Q. What are the recommended synthetic strategies for Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach for similar fluorinated esters involves reacting potassium salts of malonic esters (e.g., ethyl malonate) with fluorinated benzoyl chlorides under anhydrous conditions. For example, Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate (CAS 94695-50-8) was synthesized using potassium ethyl malonate and 2,3,4,5-tetrafluorobenzoyl chloride with yields up to 98% . Key steps include maintaining a dry environment (argon/nitrogen), controlled temperature (0–5°C for exothermic steps), and purification via column chromatography with ethyl acetate/hexane gradients.
Q. How should researchers characterize the structural integrity of this compound?
Essential analytical methods include:
- NMR spectroscopy : Confirm the presence of the tetrafluorophenyl group via NMR (δ ≈ -140 to -160 ppm for aromatic fluorines) and ester carbonyl signals in NMR (δ ≈ 165–170 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the ester and fluorinated aromatic moieties.
- IR spectroscopy : Identify carbonyl stretching frequencies (~1730 cm for esters) and C-F stretches (~1100–1250 cm) .
Q. What safety protocols are critical during handling?
Based on GHS classifications for structurally similar esters (e.g., Ethyl 7-(4-biphenyl)-7-oxoheptanoate):
- Hazard codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and employ full-face respirators (N100/P3) during aerosol-generating steps. Store in inert, airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in synthetic yields reported for fluorinated esters?
Discrepancies (e.g., 86% vs. 98% yields for analogous compounds ) may arise from:
- Reagent purity : Trace moisture in fluorinated benzoyl chlorides can hydrolyze intermediates.
- Reaction kinetics : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to malonate) and reaction time (monitored via TLC).
- Workup efficiency : Use acid-base partitioning (e.g., 1M HCl washes) to remove unreacted starting materials.
Q. What methodologies optimize regioselectivity in fluorinated aromatic ester synthesis?
Fluorine’s electron-withdrawing effects can influence reactivity:
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution patterns on the tetrafluorophenyl ring.
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization of pre-formed fluorinated intermediates .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. How can researchers address the lack of ecotoxicity data for this compound?
While no direct ecotoxicity data exists (e.g., LC for aquatic organisms), analog studies (e.g., Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate) suggest:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
